molecular formula C16H18N2O5S B2625718 3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid CAS No. 2416236-57-0

3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid

Cat. No.: B2625718
CAS No.: 2416236-57-0
M. Wt: 350.39
InChI Key: VHNSCSHXYVZTMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzaldehyde, followed by a series of steps including reduction and acidification . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid is unique due to the presence of both sulfonamide and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[3-[(4-aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-23-15-8-2-11(3-9-16(19)20)10-14(15)18-24(21,22)13-6-4-12(17)5-7-13/h2,4-8,10,18H,3,9,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNSCSHXYVZTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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